molecular formula C18H21N3O2 B2853739 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea CAS No. 1797344-71-8

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea

Cat. No. B2853739
CAS RN: 1797344-71-8
M. Wt: 311.385
InChI Key: QQODCLOZURNWND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like urea and methoxy could increase its solubility in polar solvents. The aromatic phenyl groups might contribute to its UV-visible absorption spectrum .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Without specific information, it’s difficult to comment on the safety and hazards of this compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further developed and optimized as a therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-11-12-21(13-17)16-9-7-15(8-10-16)20-18(22)19-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQODCLOZURNWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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